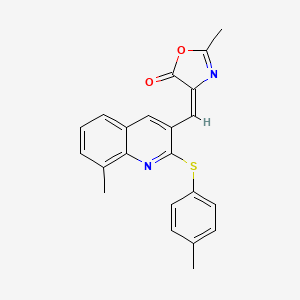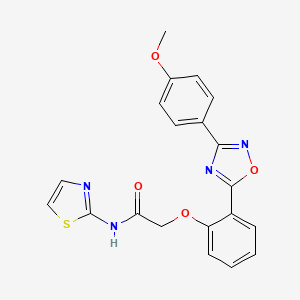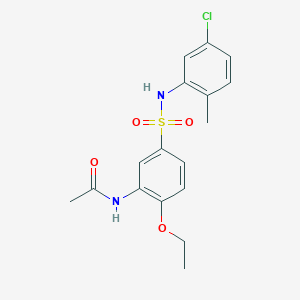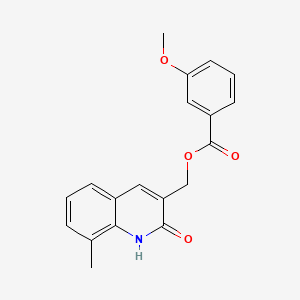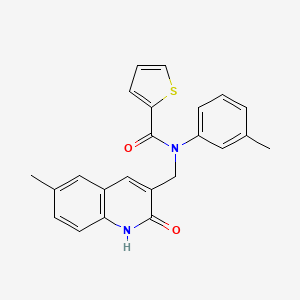
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has shown promising results in scientific research applications. HQP-1351 has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide works by binding to the active site of MBLs, preventing them from breaking down β-lactam antibiotics. This mechanism of action has been confirmed through X-ray crystallography studies, which have shown the binding of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide to the active site of MBLs. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been shown to be selective for MBLs, with little to no activity against other enzymes.
Biochemical and physiological effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good stability in human plasma, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has several advantages for lab experiments, including its broad-spectrum activity against MBLs and its selectivity for MBLs. However, its limitations include its low solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and controls in lab experiments.
将来の方向性
For research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide include further optimization of its synthesis method, as well as the development of new analogs with improved properties. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects, as well as its potential as a therapeutic agent. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide also has potential applications in the field of diagnostic imaging, as it has been shown to bind to MBLs in bacterial cells. This makes it a potential candidate for the development of new imaging agents for bacterial infections.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with pivaloyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide. This synthesis method has been optimized to produce N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in high yield and purity.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of metallo-β-lactamases (MBLs), which are enzymes that can break down β-lactam antibiotics, rendering them ineffective. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been found to be effective against a broad range of MBLs, including those that are resistant to current antibiotics. This makes N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
2,2-dimethyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-18(12-15)24(21(26)22(2,3)4)14-17-13-16-9-5-6-11-19(16)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICECFIFQCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)

